molecular formula C21H28N4O2S B11278997 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-mesitylacetamide

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-mesitylacetamide

Cat. No.: B11278997
M. Wt: 400.5 g/mol
InChI Key: RASAAOZTMPTZAM-UHFFFAOYSA-N
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Description

2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a cyclohexylcarbamoyl group, and a trimethylphenyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE typically involves multiple steps. One common approach is to start with the thiazole ring formation, followed by the introduction of the cyclohexylcarbamoyl group and the trimethylphenyl group. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(Cyclohexylcarbamoyl)amino]-1-piperidinyl}-N-mesitylacetamide
  • 2-[{2-[(Cyclohexylcarbamoyl)amino]-2-oxoethyl}(methyl)amino]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • 2-[{2-[(Cyclohexylcarbamoyl)amino]-2-oxoethyl}(methyl)amino]-N-(4-methoxyphenyl)acetamide

Uniqueness

What sets 2-{2-[(CYCLOHEXYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE apart from similar compounds is its unique combination of functional groups and structural features

Properties

Molecular Formula

C21H28N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C21H28N4O2S/c1-13-9-14(2)19(15(3)10-13)24-18(26)11-17-12-28-21(23-17)25-20(27)22-16-7-5-4-6-8-16/h9-10,12,16H,4-8,11H2,1-3H3,(H,24,26)(H2,22,23,25,27)

InChI Key

RASAAOZTMPTZAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3)C

Origin of Product

United States

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